molecular formula C12H16N2S B12106868 [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine

[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine

Cat. No.: B12106868
M. Wt: 220.34 g/mol
InChI Key: YVBDSVUWEIUWKF-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine is a heterocyclic compound that features both pyrrole and thiophene rings. These structures are known for their significant roles in various chemical and biological processes due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(thiophen-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism by which [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine can be compared with other heterocyclic compounds such as:

    1-Methyl-1H-pyrrole-2-carbaldehyde: Shares the pyrrole ring but lacks the thiophene moiety.

    2-(Thiophen-2-yl)ethylamine: Contains the thiophene ring but not the pyrrole structure.

    Imidazole derivatives: Similar in having a heterocyclic ring but differ in the specific atoms and functional groups present.

The uniqueness of this compound lies in its combination of pyrrole and thiophene rings, which imparts distinct electronic and chemical properties.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-thiophen-2-ylethanamine

InChI

InChI=1S/C12H16N2S/c1-14-8-2-4-11(14)10-13-7-6-12-5-3-9-15-12/h2-5,8-9,13H,6-7,10H2,1H3

InChI Key

YVBDSVUWEIUWKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCCC2=CC=CS2

Origin of Product

United States

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